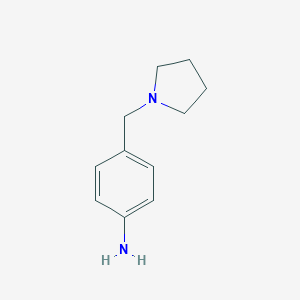

4-(Pyrrolidin-1-ylmethyl)aniline

Description

The exact mass of the compound 4-(Pyrrolidin-1-ylmethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Pyrrolidin-1-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidin-1-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEAIUCOZWDYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142335-64-6 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physicochemical properties of 4-(Pyrrolidin-1-ylmethyl)aniline, a versatile building block in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its effective application in novel compound synthesis, formulation development, and analytical methodology. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between the compound's structure and its measured properties.

Introduction: The Significance of 4-(Pyrrolidin-1-ylmethyl)aniline

4-(Pyrrolidin-1-ylmethyl)aniline, a molecule integrating an aromatic aniline moiety with a saturated pyrrolidine ring via a methylene bridge, presents a unique combination of structural features. The aniline portion offers a nucleophilic primary amine and an aromatic ring susceptible to electrophilic substitution, making it a valuable synthon for a variety of chemical transformations. The pyrrolidin-1-ylmethyl group introduces a tertiary amine, influencing the compound's basicity, solubility, and steric profile. This distinct architecture makes it a sought-after intermediate in the synthesis of pharmacologically active agents, including enzyme inhibitors and receptor antagonists, as well as in the development of agrochemicals.[1]

The pyrrolidine ring, in particular, is a prevalent scaffold in numerous biologically active compounds due to its three-dimensional structure, which can effectively explore pharmacophore space. Its non-planar nature contributes to the overall stereochemistry of a molecule, a critical factor in drug-receptor interactions.

Core Physicochemical Data

A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application. The following table summarizes the key known and predicted properties of 4-(Pyrrolidin-1-ylmethyl)aniline.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Predicted XlogP | 1.6 | PubChem |

| Storage Conditions | 2-8°C, dry, light-proof | [1] |

It is critical to note the current absence of experimentally verified data for several key parameters, including melting point, boiling point, and a definitive pKa value for the free base. This guide will address this data gap by outlining established experimental protocols for their determination.

Structural and Spectroscopic Characterization

The identity and purity of 4-(Pyrrolidin-1-ylmethyl)aniline are unequivocally established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of 4-(Pyrrolidin-1-ylmethyl)aniline. A ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, would be expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the pyrrolidine ring.[2] The integration of these signals would confirm the proton count for each part of the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 4-(Pyrrolidin-1-ylmethyl)aniline, the expected monoisotopic mass is 176.1313 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. Key expected vibrational frequencies for 4-(Pyrrolidin-1-ylmethyl)aniline would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the aromatic ring.

Experimental Determination of Physicochemical Properties

To address the gaps in the available data, the following sections detail the established methodologies for determining the key physicochemical properties of 4-(Pyrrolidin-1-ylmethyl)aniline.

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected.

This protocol outlines the standard method for determining the melting point of a solid organic compound.[3]

-

Sample Preparation: A small amount of finely powdered, dry 4-(Pyrrolidin-1-ylmethyl)aniline is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[3]

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.[3]

Solubility

Solubility in various solvents is a critical parameter for reaction setup, purification, and formulation. While qualitative observations suggest solubility in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), quantitative determination is necessary.[4]

The OECD 105 guideline provides a standardized method for determining the water solubility of chemical substances.[5][6]

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to select the appropriate measurement method.

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of 4-(Pyrrolidin-1-ylmethyl)aniline is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The concentration of the compound in the aqueous phase is then determined by a suitable analytical method, such as HPLC.

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the compound in the eluate is measured over time until a plateau is reached.

-

Acidity Constant (pKa)

The pKa value quantifies the basicity of the two amine groups in 4-(Pyrrolidin-1-ylmethyl)aniline. The primary aromatic amine is expected to be significantly less basic than the tertiary aliphatic amine of the pyrrolidine ring.

Potentiometric titration is a highly accurate method for determining pKa values.[7]

-

Sample Preparation: A precise amount of 4-(Pyrrolidin-1-ylmethyl)aniline is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol to ensure solubility.[8]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.[7]

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like 4-(Pyrrolidin-1-ylmethyl)aniline, two inflection points and two half-equivalence points would be expected.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

The shake-flask method is the traditional and most reliable method for determining the LogP value.[9]

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of 4-(Pyrrolidin-1-ylmethyl)aniline is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Purification

A common synthetic route to 4-(Pyrrolidin-1-ylmethyl)aniline involves the reductive amination of 4-aminobenzaldehyde with pyrrolidine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-(Pyrrolidin-1-ylmethyl)aniline.

-

Imine Formation: 4-Aminobenzaldehyde and a slight excess of pyrrolidine are dissolved in a suitable solvent (e.g., methanol or dichloromethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is typically stirred at room temperature.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over Pd/C), is added to the reaction mixture to reduce the intermediate imine to the desired amine.[10]

-

Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-(Pyrrolidin-1-ylmethyl)aniline.

Stability and Storage

Based on vendor recommendations, 4-(Pyrrolidin-1-ylmethyl)aniline should be stored at 2-8°C in a dry, light-proof environment to prevent degradation.[1] Anilines are susceptible to oxidation, which can lead to discoloration and the formation of impurities. The presence of the pyrrolidine moiety may also influence its stability profile.

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of 4-(Pyrrolidin-1-ylmethyl)aniline.

Conclusion

4-(Pyrrolidin-1-ylmethyl)aniline is a valuable chemical intermediate with significant potential in drug discovery and materials science. While some fundamental physicochemical data are readily available, a comprehensive experimental characterization is necessary to fully exploit its synthetic utility. The protocols and insights provided in this guide offer a robust framework for researchers to determine the key physicochemical properties of this compound, ensuring its effective and reliable application in their research endeavors.

References

-

MySkinRecipes. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline. Retrieved from [Link]

- Saadi, L., et al. (2023). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences, 6(4), 720-732.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850–5855.

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Lala, C., et al. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. African Journal of Pure and Applied Chemistry, 15(3), 63-71.

-

SpectraBase. (n.d.). 4-(1-pyrrolidinylmethyl)aniline. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

MeitY OLabs. (2015, February 2). Melting Point of an Organic Compound. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline. Retrieved from [Link]

Sources

- 1. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. pennwest.edu [pennwest.edu]

- 4. jmchemsci.com [jmchemsci.com]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines [organic-chemistry.org]

4-(Pyrrolidin-1-ylmethyl)aniline chemical structure and IUPAC name.

Chemical Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Pyrrolidin-1-ylmethyl)aniline , a critical bifunctional building block in medicinal chemistry.[1] Characterized by a semi-rigid pyrrolidine ring linked to an aniline moiety via a methylene bridge, this compound serves as a privileged scaffold in the development of Histamine H3 receptor antagonists and kinase inhibitors. This document details its structural nomenclature, physicochemical properties, validated synthetic protocols, and analytical characterization, designed for immediate application in drug discovery workflows.

Structural Identity & Nomenclature

The precise identification of this compound is essential to distinguish it from its direct N-aryl analog, 4-(pyrrolidin-1-yl)aniline.[1] The presence of the methylene spacer significantly alters the basicity and steric profile of the pyrrolidine nitrogen.

| Parameter | Technical Detail |

| IUPAC Name | 4-(Pyrrolidin-1-ylmethyl)aniline |

| Common Synonyms | p-(1-Pyrrolidinylmethyl)aniline; 4-(Pyrrolidinomethyl)benzenamine; 1-(4-Aminobenzyl)pyrrolidine |

| CAS Registry Number | 142335-64-6 |

| Molecular Formula | C₁₁H₁₆N₂ |

| SMILES | C1CCN(C1)Cc2ccc(cc2)N |

| InChI Key | Unique identifier required for database integration (varies by salt form).[1] |

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting pharmacokinetics (ADME) and optimizing formulation. The methylene linker decouples the pyrrolidine nitrogen from the aromatic ring, maintaining its basicity compared to direct N-aryl pyrrolidines.

| Property | Value / Description | Implication for Drug Design |

| Molecular Weight | 176.26 g/mol | Ideal for fragment-based drug discovery (FBDD).[1] |

| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (Pyrrolidine N) | ~9.5 (Estimated) | Highly basic; exists as a cation at physiological pH. |

| pKa (Aniline N) | ~4.0 (Estimated) | Weakly basic; serves as a nucleophile for further derivatization. |

| H-Bond Donors | 1 (Primary Amine) | Key interaction point for hydrogen bonding in active sites.[1] |

| H-Bond Acceptors | 2 (Tertiary Amine, Primary Amine) | Facilitates solubility and receptor binding.[1] |

Synthetic Architecture

Two primary routes exist for the synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline. The Reductive Amination pathway is recommended for its mild conditions and higher functional group tolerance compared to nucleophilic substitution.

Method A: Reductive Amination (Recommended)

This protocol utilizes 4-nitrobenzaldehyde and pyrrolidine, followed by a two-step reduction.[1] This approach avoids the formation of over-alkylated byproducts common in alkyl halide substitutions.

Experimental Protocol

-

Imine Formation:

-

Dissolve 4-nitrobenzaldehyde (1.0 equiv) and pyrrolidine (1.1 equiv) in 1,2-dichloroethane (DCE).

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

-

Mechanistic Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better control over pH, preventing the reduction of the aldehyde prior to imine formation.

-

Stir at room temperature for 4–6 hours under N₂. Monitor by TLC (formation of tertiary amine).

-

-

Nitro Reduction:

-

The intermediate, 1-(4-nitrobenzyl)pyrrolidine, is isolated via extraction (DCM/NaHCO₃).[1]

-

Dissolve intermediate in Ethanol/EtOAc (1:1).

-

Add 10% Pd/C catalyst (10 wt%) and subject to Hydrogenation (H₂ balloon or 30 psi) for 2–4 hours.

-

Validation: Disappearance of the yellow nitro color indicates conversion to the aniline.

-

Method B: Nucleophilic Substitution

Involves the reaction of 4-nitrobenzyl bromide with pyrrolidine.[1] While direct, this method often requires strict stoichiometric control to prevent quaternary ammonium salt formation.

Synthetic Workflow Visualization

Figure 1: Step-wise synthetic pathway comparing Reductive Amination (Solid lines) and Nucleophilic Substitution (Dotted lines).

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Proton NMR (¹H NMR) Prediction

Solvent: CDCl₃, 400 MHz.

-

δ 7.10 (d, J=8.4 Hz, 2H): Aromatic protons meta to the amino group.

-

δ 6.65 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the amino group (shielded by the electron-donating NH₂).

-

δ 3.60 (br s, 2H): Aniline NH₂ protons (chemical shift varies with concentration/solvent).

-

δ 3.52 (s, 2H): Benzylic CH₂ linking the ring and pyrrolidine. Diagnostic peak.

-

δ 2.45–2.55 (m, 4H): Pyrrolidine protons adjacent to Nitrogen (C2, C5).

-

δ 1.75–1.85 (m, 4H): Pyrrolidine protons distal to Nitrogen (C3, C4).

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+).

-

Expected Ion: [M+H]⁺ = 177.14 m/z.

-

Fragmentation Pattern: Loss of the pyrrolidine ring or cleavage at the benzylic position may be observed in MS/MS experiments.

Medicinal Chemistry Applications

4-(Pyrrolidin-1-ylmethyl)aniline is not merely an intermediate; it is a pharmacophore element used to tune solubility and target engagement.[1][2]

Histamine H3 Receptor Antagonists

The pyrrolidine moiety mimics the basic imidazole of histamine but with altered steric bulk. The aniline nitrogen allows for coupling to lipophilic tails (e.g., via urea or amide linkages) required for H3 receptor binding pockets.

Kinase Inhibitor Linkers

In kinase drug discovery, the "benzyl-amine" motif is frequently used to position the solubilizing pyrrolidine group into the solvent-exposed region of the ATP-binding pocket, while the aniline forms the hinge-binding motif or scaffold core.[1]

Pharmacophore Logic Diagram

Figure 2: Pharmacophore mapping illustrating the functional roles of the pyrrolidine tail and aniline head in drug design.[3]

References

-

Organic Chemistry Portal. (n.d.). Reductive Amination Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for similar structures (Pyrrolidine derivatives). Retrieved from [Link]

Sources

A-Technical-Guide-to-4-Pyrrolidin-1-ylmethyl-aniline-and-its-Dihydrochloride-Salt-for-Advanced-Drug-Discovery

Abstract

This document provides an in-depth technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline and its corresponding dihydrochloride salt, two chemical entities of significant interest to researchers in medicinal chemistry and drug development. We will explore the fundamental chemical properties, including definitive CAS numbers, and delve into the strategic importance of these compounds as versatile scaffolds. The guide will cover a validated synthetic approach, elucidate the rationale behind key experimental choices, and present a detailed protocol for a representative downstream application. The objective is to equip researchers and scientists with the critical knowledge required to effectively utilize these building blocks in the synthesis of novel bioactive molecules.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical synthesis and procurement. 4-(Pyrrolidin-1-ylmethyl)aniline, as a free base, and its salt forms are foundational reagents. The dihydrochloride salt is particularly valuable as it often confers enhanced stability and improved solubility in aqueous media, which can be advantageous for certain reaction conditions and for handling and storage.

Below is a summary of the key identifiers and properties for the free base and its common salt forms.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Pyrrolidin-1-ylmethyl)aniline |  | 142335-64-6[1][2] | C₁₁H₁₆N₂ | 176.26[2] |

| 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride |  | 866956-98-1 | C₁₁H₁₇ClN₂ | 212.72 |

| 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride |  | Not explicitly found, but inferred from supplier data. | C₁₁H₁₈Cl₂N₂ | 249.18 |

Note: While a specific CAS number for the dihydrochloride salt was not found in indexed databases, commercial suppliers provide the molecular formula C₁₁H₁₈Cl₂N₂ for this salt form. Researchers should verify the specific salt form with their supplier.

Strategic Importance in Medicinal Chemistry

The molecular architecture of 4-(Pyrrolidin-1-ylmethyl)aniline makes it an exceptionally useful building block in drug discovery. Its value stems from the combination of two key pharmacophoric elements: the pyrrolidine ring and the aniline moiety.

-

The Pyrrolidine Scaffold : This saturated five-membered nitrogen heterocycle is a "privileged scaffold".[3] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in designing selective and potent ligands for biological targets.[4][5] The pyrrolidine ring can engage in specific interactions with protein pockets and its conformational flexibility can be fine-tuned with substituents to optimize binding.[4][6]

-

The Aniline Moiety : The primary aromatic amine of the aniline group is a versatile chemical handle.[7] It serves as a nucleophile and can be readily derivatized through a wide range of reactions, including acylation, sulfonylation, and reductive amination, to build more complex molecular structures.[7][8] Aniline and its derivatives are precursors to a vast array of pharmaceuticals, from analgesics like paracetamol to more complex agents.[9][10]

The combination of these two features in one molecule provides a strategic entry point for creating libraries of diverse compounds for screening against various biological targets, including enzymes and receptors.[2][11]

Caption: Logical relationship of the core functional groups to applications.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline is critical for its use in drug development programs. A common and efficient method is a two-step sequence starting from 4-nitrobenzaldehyde, involving a reductive amination followed by the reduction of the nitro group.

Step 1: Reductive Amination of 4-Nitrobenzaldehyde with Pyrrolidine This step couples the aromatic aldehyde with the secondary amine. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a hydride source.

-

Causality of Experimental Choice : Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for this transformation.[12] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it will not readily reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion intermediate. This selectivity prevents the formation of 4-nitrobenzyl alcohol as a major byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the reagent and intermediate.

Step 2: Reduction of the Nitro Group The nitro group of the intermediate is then reduced to the primary aniline.

-

Causality of Experimental Choice : Catalytic hydrogenation is a clean and high-yielding method for this transformation.[13] Palladium on carbon (Pd/C) is a highly effective catalyst. The reaction is carried out under an atmosphere of hydrogen gas in a protic solvent like ethanol or methanol, which facilitates the reaction and helps to dissolve the starting material. This method is preferred over other reducing agents (e.g., SnCl₂ or Fe/HCl) because the workup is simpler—the catalyst is removed by filtration, and the product is obtained after solvent evaporation.

Caption: High-level synthetic workflow diagram.

Self-Validating Experimental Protocol: Amide Coupling

To illustrate the utility of 4-(Pyrrolidin-1-ylmethyl)aniline as a building block, the following protocol details a standard amide coupling reaction. The protocol is designed to be self-validating through the inclusion of purification and analytical characterization steps.

Objective: To synthesize N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide.

Materials:

-

4-(Pyrrolidin-1-ylmethyl)aniline (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Methodology:

-

Reaction Setup : Dissolve 4-(Pyrrolidin-1-ylmethyl)aniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents : Add triethylamine (1.2 eq) to the solution. Rationale: TEA acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. Rationale: Acetic anhydride is the acylating agent. A slight excess ensures complete consumption of the starting aniline.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Workup (Quenching & Extraction) : Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid and unreacted acetic anhydride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. Rationale: This aqueous workup removes water-soluble salts and impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation Step 1) : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes). Rationale: Chromatography separates the desired product from any unreacted starting materials or byproducts, ensuring purity.

-

Characterization (Self-Validation Step 2) : Characterize the purified product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity, purity, and molecular weight. Rationale: Spectroscopic and spectrometric analysis provides definitive structural confirmation and a quantitative measure of purity, thus validating the success of the synthesis.

Conclusion

4-(Pyrrolidin-1-ylmethyl)aniline and its dihydrochloride salt are high-value chemical intermediates for drug discovery and development. Their unique structure, combining a versatile aniline handle with a three-dimensional pyrrolidine scaffold, provides a robust platform for synthesizing novel and diverse small molecules. Understanding the specific CAS numbers is crucial for procurement, while a firm grasp of the synthetic routes and downstream reactivity allows researchers to strategically incorporate this scaffold into their molecular designs, accelerating the discovery of new therapeutic agents.

References

A consolidated list of sources cited within this document is provided below for verification and further reading.

-

MySkinRecipes. 4-(Pyrrolidin-1-ylmethyl)aniline. Available from: [Link]

-

MySkinRecipes. 4-(Pyrrolidin-1-yl)aniline dihydrochloride. Available from: [Link]

- Zhang, B., et al. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

- Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

Slideshare. Reactions and pharmaceutical applications of aniline. Available from: [Link]

- ResearchGate. Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde.

- Koyuncu, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

- Nowak, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

- Narayanan, K., & Anjalin, M. (2020). A brief review on aniline and its derivatives.

- Journal of the Chemical Society, Perkin Transactions 1.

- ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.

- Kulkarni, S. S., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry.

- Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.

- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)

- ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.

- Scott, M. A., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters.

- Echemi.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Aniline in Pharmaceutical Synthesis.

- Chemsrc. 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.

- Chem-Impex. 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-(Pyrrolidin-1-yl)aniline dihydrochloride [myskinrecipes.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline, a versatile chemical intermediate of significant interest to researchers and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven protocol for its synthesis, and explore its role as a key building block in the creation of advanced therapeutic agents.

Core Compound Analysis

4-(Pyrrolidin-1-ylmethyl)aniline is an aromatic amine that incorporates a pyrrolidine moiety. This structural combination is particularly valuable in medicinal chemistry. The aniline group serves as a versatile synthetic handle for a variety of chemical transformations, while the pyrrolidine ring, a common scaffold in FDA-approved drugs, can enhance binding affinity, improve solubility, and introduce favorable stereochemical properties to a drug candidate.[1]

Physicochemical and Structural Data

A comprehensive summary of the key physicochemical properties of 4-(Pyrrolidin-1-ylmethyl)aniline is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| CAS Number | 142335-64-6 | [1] |

| Synonyms | 4-(1-pyrrolidinylmethyl)aniline, 4-(Pyrrolidinomethyl)aniline | [2][3] |

| Storage Conditions | 2-8°C, dry, light-proof, in a well-ventilated place | [1] |

Predicted Mass Spectrometry Data: The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of 4-(Pyrrolidin-1-ylmethyl)aniline, which can aid in its identification via mass spectrometry.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.13863 |

| [M+Na]⁺ | 199.12057 |

| [M-H]⁻ | 175.12407 |

| [M+NH₄]⁺ | 194.16517 |

| [M+K]⁺ | 215.09451 |

Synthesis Protocol: Reductive Amination

The synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline is most effectively and commonly achieved through the reductive amination of 4-aminobenzaldehyde with pyrrolidine. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the starting aldehyde.[5][6]

Experimental Workflow

Caption: Synthetic workflow for 4-(Pyrrolidin-1-ylmethyl)aniline.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-aminobenzaldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Amine: To the stirred solution, add 1.1 equivalents of pyrrolidine dropwise at room temperature.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the formation of the iminium ion is evident, add 1.5 equivalents of sodium triacetoxyborohydride portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Completion: Let the reaction stir overnight at room temperature to ensure complete reduction.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(Pyrrolidin-1-ylmethyl)aniline.

Applications in Drug Development: A Case Study

The true value of 4-(Pyrrolidin-1-ylmethyl)aniline lies in its utility as a versatile scaffold for the synthesis of complex, biologically active molecules.[1] Its bifunctionality allows for diverse chemical modifications, making it a valuable starting point for generating libraries of compounds for high-throughput screening.

A pertinent example of the application of a related aniline derivative is in the synthesis of NX-2127, a clinical-stage degrader of Bruton's Tyrosine Kinase (BTK).[7] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is implicated in various B-cell malignancies.[7] PROTAC (Proteolysis-Targeting Chimera) degraders like NX-2127 are bifunctional molecules that induce the degradation of a target protein. While not a direct derivative, the synthesis of such complex molecules often involves intermediates with similar structural motifs to 4-(Pyrrolidin-1-ylmethyl)aniline, highlighting its relevance in the development of cutting-edge therapeutics.

Illustrative Signaling Pathway: BTK in B-Cell Receptor Signaling

Caption: Simplified BTK signaling pathway and the point of intervention.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(Pyrrolidin-1-ylmethyl)aniline.

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(Pyrrolidin-1-ylmethyl)aniline is a chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via reductive amination, coupled with its versatile chemical nature, makes it an attractive building block for creating novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher looking to leverage this compound in their work.

References

-

Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

4-(pyrrolidin-1-ylmethyl)aniline (C11H16N2). PubChem. Available at: [Link]

-

4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. PubChem. Available at: [Link]

-

4-(Pyrrolidin-1-ylmethyl)aniline. MySkinRecipes. Available at: [Link]

-

4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. MySkinRecipes. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Iron‐Catalysed Switchable Synthesis of Pyrrolidines vs Pyrrolidinones by Reductive Amination of Levulinic Acid Derivatives via Hydrosilylation. ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]

-

Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]

Sources

- 1. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]

- 2. 4-(Pyrrolidin-1-ylmethyl)aniline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 4-(pyrrolidin-1-ylmethyl)aniline (C11H16N2) [pubchemlite.lcsb.uni.lu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The N-Arylmethyl Pyrrolidine Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

The N-arylmethyl pyrrolidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a saturated five-membered nitrogen heterocycle linked to an aromatic ring via a methylene bridge, this structure balances conformational flexibility with rigid hydrophobic anchoring.

This technical guide analyzes the scaffold's utility in neuropharmacology (specifically Dopamine D2/D3 antagonism) and enzyme inhibition (AChE and NAAA). It provides validated synthetic protocols, detailed Structure-Activity Relationship (SAR) logic, and reproducible experimental workflows for researchers in early-stage drug discovery.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The N-arylmethyl pyrrolidine core derives its potency from three distinct pharmacophoric features:

-

The Basic Nitrogen (

): At physiological pH (7.4), the pyrrolidine nitrogen (pKa -

The Arylmethyl "Tail": The benzyl (or arylmethyl) group serves two roles:

-

-

-

Lipophilicity: modulates logP, facilitating Blood-Brain Barrier (BBB) penetration, essential for CNS-active agents.

-

-

-

The Pyrrolidine Ring: Unlike the six-membered piperidine, the five-membered pyrrolidine ring possesses unique "envelope" puckering modes. This subtle conformational bias often results in higher selectivity for specific receptor subtypes (e.g., D3 vs. D2) compared to their piperidine analogs.

Diagram 1: Retrosynthetic Logic & Pharmacophore Assembly

The following diagram illustrates the strategic disconnections used to assemble this scaffold, highlighting the modularity of the N-arylmethyl bond.

Caption: Strategic disconnections for N-arylmethyl pyrrolidine synthesis. Route 1 is preferred for library generation due to chemoselectivity.

Part 2: Synthetic Methodologies

Reductive Amination (The Industry Standard)

For high-throughput lead optimization, Reductive Amination is the superior method. Unlike direct alkylation with benzyl halides, which suffers from over-alkylation (quaternization) and requires harsh bases, reductive amination proceeds under mild conditions.

-

Mechanism: Condensation of the pyrrolidine amine with an aryl aldehyde forms an iminium ion intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).

-

Why STAB? STAB is less reactive than Sodium Borohydride (

) and will not reduce the aldehyde/ketone precursor, ensuring only the iminium species is reduced.

1,3-Dipolar Cycloaddition (Stereochemical Control)

When the pyrrolidine ring requires complex substitution (e.g., multiple chiral centers), simple coupling is insufficient. The reaction of azomethine ylides with alkenes allows for the de novo construction of the pyrrolidine ring with up to four stereogenic centers in a single step.

Part 3: Therapeutic Applications & SAR[1][2]

A. Neuropharmacology: Dopamine D2/D3 Antagonism

Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have emerged as potent antipsychotics.

-

Stereoselectivity: The biological activity is highly stereospecific. The (R)-enantiomer of the pyrrolidine derivative typically exhibits nanomolar affinity for the D2 receptor, whereas the (S)-enantiomer is significantly less active.

-

SAR Insight:

-

Aryl Substituents: Electron-withdrawing groups (e.g., F, Cl) on the benzyl ring often enhance metabolic stability and affinity.

-

Linker: The methylene spacer (

) is optimal. Extending to ethylene (

-

B. Enzyme Inhibition: AChE and NAAA[2][3]

-

Acetylcholinesterase (AChE): N-benzyl pyrrolidines mimic the choline headgroup of acetylcholine. Derivatives with bulky benzamide groups in the para position of the benzyl ring have shown

values in the sub-nanomolar range (e.g., 0.56 nM), acting as dual binding site inhibitors (catalytic and peripheral anionic sites). -

NAAA Inhibitors: N-acylethanolamine acid amidase (NAAA) degrades palmitoylethanolamide (PEA), an endogenous analgesic.[1] N-arylmethyl pyrrolidine amides inhibit NAAA, preserving PEA levels to treat neuroinflammation.

Table 1: Comparative SAR Data (Simulated Representative Data)

| Compound Class | Target | Key Substituent (R) | Stereochemistry | Activity ( |

| Benzamide | Dopamine D2 | 2,3-dimethoxy | (S)-Pyrrolidine | > 1000 nM (Inactive) |

| Benzamide | Dopamine D2 | 2,3-dimethoxy | (R)-Pyrrolidine | 1.2 nM (Potent) |

| Benzyl-Pyrrolidine | AChE | 4-Fluorobenzyl | Racemic | 45 nM |

| Benzyl-Piperidine | AChE | 4-Fluorobenzyl | Racemic | 120 nM (Less Potent) |

Part 4: Experimental Protocols

Protocol 1: General Reductive Amination (STAB Method)

Objective: Synthesis of N-(4-fluorobenzyl)pyrrolidine-3-carboxylic acid methyl ester.

Reagents:

-

Pyrrolidine-3-carboxylic acid methyl ester HCl (1.0 equiv)

-

4-Fluorobenzaldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (TEA) (1.0 equiv, if using amine salt)

Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve the amine salt in anhydrous DCM (0.1 M concentration). Add TEA and stir for 10 minutes at Room Temperature (RT) to liberate the free base.

-

Imine Formation: Add 4-Fluorobenzaldehyde. Stir for 30–60 minutes. Note: Use molecular sieves if the substrate is sterically hindered to promote imine formation.

-

Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Validation: Purify via flash column chromatography (Hexane/EtOAc). Verify product by

-NMR (Look for benzylic singlet ~3.6 ppm).

Protocol 2: In Vitro AChE Inhibition Assay (Ellman’s Method)

Objective: Determine the

Reagents:

-

Acetylthiocholine iodide (ATCI) (Substrate)

-

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) (Ellman's Reagent)

-

AChE (from Electrophorus electricus)

-

Phosphate Buffer (pH 8.0)

Workflow:

-

Plate Setup: In a 96-well plate, add 150

L of phosphate buffer (0.1 M, pH 8.0). -

Inhibitor Addition: Add 20

L of test compound solution (dissolved in DMSO, varying concentrations). -

Enzyme Addition: Add 20

L of AChE enzyme solution (0.28 U/mL). Incubate at 25°C for 15 minutes. -

Substrate Addition: Add 10

L of DTNB/ATCI mixture (1:1 ratio). -

Measurement: Monitor absorbance at 412 nm immediately using a microplate reader. Record kinetics for 5–10 minutes.

-

Calculation: Calculate % Inhibition =

. Plot log(concentration) vs. % Inhibition to determine

Part 5: Biological Pathway & Logic Visualization

The following diagram details the decision logic for optimizing N-arylmethyl pyrrolidines for specific CNS targets.

Caption: SAR Decision Tree for directing the N-arylmethyl pyrrolidine scaffold toward distinct CNS targets.

References

-

Synthesis and biological evaluation of N-substituted pyrrolidine derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the synthesis of N-benzyl-3-pyrrolidinone and optimization of Dieckmann cyclization. URL:[Link]

-

Potential antipsychotic agents.[2][3] Synthesis and stereoselective dopamine D-2 receptor blockade of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Source: Journal of Medicinal Chemistry (via PubMed) Context: Establishes the critical role of the (R)-enantiomer in dopamine D2 receptor affinity.[2] URL:[Link]

-

Novel piperidine derivatives.[4] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed Context: Provides comparative data on benzyl-piperidine/pyrrolidine analogs as potent AChE inhibitors (IC50 = 0.56 nM). URL:[Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Source: RSC Publishing Context: Details the use of pyrrolidine amides for inflammation and pain via NAAA inhibition.[1] URL:[Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Source: Organic Letters (ACS Publications) Context: Describes advanced synthetic methods (1,3-dipolar cycloaddition) for creating complex pyrrolidine scaffolds. URL:[Link]

Sources

- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 4-(Pyrrolidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." It directly influences bioavailability, manufacturability, and the ultimate efficacy and safety of an active pharmaceutical ingredient (API). 4-(Pyrrolidin-1-ylmethyl)aniline serves as a versatile building block in medicinal chemistry, frequently employed in the synthesis of enzyme inhibitors and receptor antagonists.[1] A thorough understanding of its solubility profile is therefore not merely academic; it is a prerequisite for efficient process development, rational formulation design, and predictable in vivo performance.

This guide provides a detailed exploration of the factors governing the solubility of 4-(Pyrrolidin-1-ylmethyl)aniline. We will delve into its key physicochemical characteristics, present a qualitative solubility overview, and provide a rigorous, step-by-step protocol for determining its thermodynamic solubility. The methodologies and principles discussed herein are grounded in established regulatory and scientific standards, designed to provide a robust framework for your research and development activities.

Physicochemical Properties of 4-(Pyrrolidin-1-ylmethyl)aniline

The solubility of a compound is not an isolated property but rather an outcome of its molecular structure and resulting physical characteristics. Understanding these foundational parameters is the first step in predicting and interpreting its behavior in various solvents.

Molecular Structure:

C₁₁H₁₆N₂

Molecular Weight: 176.26 g/mol[1]

The structure features three key regions influencing solubility:

-

Aniline Moiety: A primary aromatic amine attached to a benzene ring. The amine group can act as a hydrogen bond donor and acceptor. The benzene ring is hydrophobic and will favor interactions with non-polar solvents.

-

Pyrrolidine Ring: A saturated, cyclic tertiary amine. This group is polar and can act as a hydrogen bond acceptor.

-

Methylene Bridge: A -CH₂- group linking the aniline and pyrrolidine moieties, providing flexibility.

Key physicochemical parameters are summarized in the table below.

Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-ylmethyl)aniline

| Property | Value / Description | Implication for Solubility |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂ | - |

| Molecular Weight | 176.26 g/mol [1] | Moderate molecular weight, generally favorable for solubility. |

| Appearance | White to light yellow crystalline powder[2] | Solid-state properties (e.g., crystal lattice energy) will impact the energy required to dissolve the compound. |

| pKa (Predicted) | ~4.5-5.0 (Aniline N), ~10.5-11.0 (Pyrrolidine N) | The compound has two basic centers. The aniline nitrogen's basicity is reduced by the aromatic ring. The pyrrolidine nitrogen is a stronger base. This dual pKa profile makes its aqueous solubility highly dependent on pH. |

| logP (Predicted) | ~1.5-2.5 | This value suggests a balance between hydrophilicity and lipophilicity, indicating potential solubility in both polar and some non-polar organic solvents, with limited aqueous solubility in its neutral form. |

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a useful starting point. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. For a complex molecule like 4-(Pyrrolidin-1-ylmethyl)aniline, the interplay of its functional groups dictates its behavior.

Influence of Solvent Polarity

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the aniline and pyrrolidine nitrogens. However, the hydrophobic benzene ring will limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, often providing good solubility for compounds with both polar and non-polar features.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar benzene ring suggests some affinity for these solvents, but the polar amine groups will significantly limit solubility.

The Critical Impact of pH on Aqueous Solubility

As an amine-containing compound, 4-(Pyrrolidin-1-ylmethyl)aniline is a weak base. Its aqueous solubility is profoundly influenced by pH. In acidic conditions, the amine groups become protonated, forming cationic salts that are significantly more water-soluble.[3]

-

At pH < pKa (Aniline): Both nitrogen atoms will be protonated (BH₂²⁺). The compound will exist as a highly polar salt, leading to a significant increase in aqueous solubility.

-

At pKa (Aniline) < pH < pKa (Pyrrolidine): The stronger base (pyrrolidine) will remain protonated (BH⁺), while the weaker aniline nitrogen will be neutral. The molecule will still be charged and exhibit good aqueous solubility.

-

At pH > pKa (Pyrrolidine): The compound will be predominantly in its neutral, free base form (B). Its aqueous solubility will be at its lowest, governed by the hydrophobicity of the overall structure.

This relationship is crucial for developing oral formulations (where the drug passes through varying pH environments of the GI tract) and for designing salt forms of the API.

Caption: Figure 1: pH effect on ionization and solubility.

Qualitative Solubility Profile

While quantitative data requires experimental determination, a qualitative assessment based on chemical principles provides a valuable predictive guide for solvent selection in synthesis and initial formulation screening.

Table 2: Predicted Qualitative Solubility of 4-(Pyrrolidin-1-ylmethyl)aniline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Aqueous Buffers | pH 2.0 (HCl) | Soluble | Protonation of both amines forms a highly polar salt. |

| pH 7.4 (PBS) | Sparingly Soluble to Soluble | The pyrrolidine nitrogen is protonated, maintaining charge and aiding solubility. | |

| pH 10.0 (Carbonate) | Sparingly Soluble | Nearing the pKa of the pyrrolidine, a significant portion is in the less soluble neutral form. | |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the API's amine groups. |

| Polar Aprotic | DMSO, DMF | Very Soluble | Strong dipole moments and hydrogen bond accepting capability effectively solvate the molecule. |

| Less Polar | Dichloromethane (DCM), Chloroform | Soluble | Balances polarity to interact with the amine groups and non-polarity for the aromatic ring. |

| Non-Polar | Toluene, Hexane | Insoluble to Very Sparingly Soluble | The polar amine functionalities prevent effective solvation by non-polar solvents.[4] |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive and reliable data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[5] This method, compliant with principles outlined in OECD Guideline 105, ensures that the solvent is truly saturated with the solute, reflecting a true equilibrium state.[6][7]

Objective

To determine the equilibrium solubility of 4-(Pyrrolidin-1-ylmethyl)aniline in a selected solvent system at a controlled temperature (e.g., 25°C).

Materials and Equipment

-

4-(Pyrrolidin-1-ylmethyl)aniline (solid, purity ≥97%)

-

Selected solvent(s) (e.g., pH 7.4 phosphate-buffered saline)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow: Shake-Flask Method

Caption: Figure 2: Shake-Flask solubility assay workflow.

Detailed Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an excess amount of 4-(Pyrrolidin-1-ylmethyl)aniline (e.g., 10-20 mg) into a glass vial. The key is to add enough solid so that it remains visible after the equilibration period, ensuring saturation.[5]

-

Precisely add a known volume of the desired solvent (e.g., 2.0 mL of pH 7.4 PBS) to the vial.

-

Prepare at least three replicate samples (n=3) for statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, or to confirm equilibrium has been reached, a 48-hour time point is recommended.[8] Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[5]

-

-

Phase Separation (Self-Validating Step):

-

Causality: This step is critical to ensure that only the dissolved API is measured. Any suspended micro-particles would falsely elevate the measured concentration.

-

After equilibration, allow the vials to stand for 30 minutes for coarse solids to settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully draw the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This dual separation (centrifugation and filtration) provides a self-validating system to ensure a particle-free solution.

-

-

Quantification:

-

Accurately perform a serial dilution of the clear filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method. The method must be proven to be linear, accurate, and precise for the quantification of 4-(Pyrrolidin-1-ylmethyl)aniline.

-

Construct a calibration curve using standards of known concentrations.

-

-

Calculation:

-

Determine the concentration of the API in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution (the solubility) by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL or µg/mL). Report the average and standard deviation of the replicates.

-

Conclusion and Application

The solubility profile of 4-(Pyrrolidin-1-ylmethyl)aniline is a complex interplay of its dual basic centers and its balanced hydrophilic-lipophilic structure. Its solubility is highly dependent on the solvent system, particularly the pH of aqueous media. This guide has provided the theoretical underpinning and a robust, gold-standard experimental protocol for accurately determining its thermodynamic solubility.

The data generated from these studies are directly applicable to:

-

Process Chemistry: Selecting appropriate solvents for reaction and purification steps.

-

Preformulation: Guiding the selection of excipients and potential formulation strategies (e.g., solutions, suspensions).

-

Salt Selection: Informing the decision to develop a salt form of the API to enhance aqueous solubility and bioavailability.

-

Biopharmaceutical Modeling: Providing key input parameters for predicting in vivo absorption and performance.

A comprehensive understanding and experimental characterization of solubility, as outlined here, are indispensable for mitigating risks and accelerating the development timeline of any therapeutic agent derived from this important chemical scaffold.

References

-

MySkinRecipes. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Taylor, L. S. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 34-39. Retrieved from [Link]

-

ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

Sources

- 1. 4-(Pyrrolidin-1-ylmethyl)aniline [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. enamine.net [enamine.net]

A Technical Guide to the Initial Toxicity Screening of Substituted Aniline Compounds

Foreword: A Proactive Approach to Aniline Toxicity Assessment

Substituted anilines represent a cornerstone of modern medicinal chemistry and materials science. However, their inherent potential for bioactivation into reactive metabolites necessitates a robust and scientifically rigorous approach to toxicity screening in the early stages of development. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth framework for the initial toxicity assessment of this important class of compounds. We will move beyond rote protocol recitation to explore the mechanistic underpinnings of aniline toxicity, the rationale behind assay selection, and the logical flow of a well-designed screening cascade. Our focus is on building a self-validating system of inquiry, where each experimental step informs the next, leading to a comprehensive and reliable initial safety profile.

The Aniline Enigma: Understanding the Mechanistic Basis of Toxicity

The toxic potential of many substituted anilines is not an intrinsic property of the parent molecule but rather a consequence of metabolic activation.[1][2][3] This bioactivation is a critical concept that must inform every aspect of the toxicity screening strategy.

The Central Role of Metabolic Activation

The primary route of aniline bioactivation is through cytochrome P450-mediated oxidation.[1][3][4] Specifically, N-hydroxylation is a key initial step, converting the aniline to a hydroxylamine derivative.[3] This is often followed by further enzymatic reactions, such as sulfation or acetylation, leading to the formation of highly reactive nitrenium ions.[5] These electrophilic species can then readily form covalent adducts with nucleophilic macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[2][5]

The specific P450 isozymes involved in aniline metabolism can vary, but CYP1A2 is known to play a significant role in the N-hydroxylation of primary aromatic amines.[6] The propensity of a substituted aniline to undergo this metabolic activation is heavily influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups can increase the electron density of the amine group, potentially facilitating oxidation, while bulky ortho-substituents may sterically hinder the interaction with metabolizing enzymes.[7]

dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];

} caption: "Metabolic activation pathway of substituted anilines."

A Tiered Approach to Toxicity Screening: From In Silico to In Vitro

A robust initial toxicity screening strategy for substituted anilines should follow a tiered approach, starting with computational methods and progressing to in vitro assays of increasing complexity. This allows for early identification of potentially problematic compounds and conserves resources.

Tier 1: In Silico Screening - The Predictive Power of QSAR

Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for the initial assessment of aniline toxicity.[8][9] These computational models use the chemical structure of a compound to predict its biological activity, including toxicity. For aromatic amines, numerous QSAR models have been developed to predict mutagenicity and carcinogenicity.[9]

These models are built upon large datasets of experimentally tested compounds and can identify structural alerts – specific molecular features that are associated with toxicity. For anilines, the presence of the amino group on an aromatic ring is itself a structural alert. The models further refine predictions based on the physicochemical properties of the substituents, such as their electronic effects (electron-donating or -withdrawing) and steric bulk.[10]

Key QSAR Parameters for Aniline Toxicity:

| Parameter | Description | Relevance to Aniline Toxicity |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the electron-donating ability of a molecule. | Higher EHOMO values in anilines can correlate with increased susceptibility to oxidation by P450 enzymes.[10] |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of a molecule. | Lower ELUMO values in the reactive metabolites can indicate a higher propensity to react with nucleophiles like DNA.[9] |

| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | Influences the absorption, distribution, and interaction of the compound with cellular membranes and metabolizing enzymes. |

| Hammett Constants (σ) | Quantify the electron-donating or -withdrawing effect of substituents on the aromatic ring. | Can be correlated with the rate of metabolic activation and the stability of reactive intermediates.[10] |

While QSAR provides a rapid and cost-effective initial screen, it is a predictive tool and should not be used as a standalone basis for safety assessment. The results of in silico screening should be used to prioritize compounds for in vitro testing.

Tier 2: In Vitro Cytotoxicity Assessment - Establishing a Toxicity Baseline

Before proceeding to more complex and costly genotoxicity assays, it is essential to determine the cytotoxic potential of the substituted aniline compounds.[11][12] This information is crucial for selecting appropriate dose ranges for subsequent assays, ensuring that the observed effects are due to specific mechanisms of toxicity rather than general cytotoxicity. The Neutral Red Uptake (NRU) assay is a widely used and robust method for this purpose.[13][14]

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[13]

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 or a human cell line like HepG2) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare a serial dilution of the substituted aniline compounds in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

-

Neutral Red Staining: After the treatment period, replace the compound-containing medium with a medium containing a non-toxic concentration of neutral red. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.

-

Washing and Dye Extraction: After incubation with the dye, wash the cells to remove any unincorporated neutral red. Then, add a destain solution (typically a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of the viable cells.[13]

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (around 540 nm). The amount of absorbed dye is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of viable cells for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];

} caption: "Workflow for the Neutral Red Uptake (NRU) assay."

Tier 3: In Vitro Genotoxicity Assessment - Uncovering Mutagenic Potential

Given that the primary mechanism of aniline-induced carcinogenicity is through the formation of DNA adducts, assessing the genotoxic potential of substituted anilines is of paramount importance. A standard battery of in vitro genotoxicity tests is recommended to cover different genotoxic endpoints.

The Ames test is a widely used and regulatory-accepted assay for detecting gene mutations.[15][16] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[16]

Crucial Consideration for Anilines: The Role of the S9 Mix

As many anilines are not directly mutagenic and require metabolic activation, the Ames test must be conducted both in the presence and absence of a metabolic activation system.[17] This is typically in the form of a rat liver S9 fraction, which contains a mixture of P450 enzymes and other necessary cofactors.[17]

Experimental Protocol: Ames Test (OECD 471)

-

Strain Selection: Utilize a panel of at least five strains of bacteria, including those that detect both frameshift mutations (e.g., TA98, TA1537) and base-pair substitutions (e.g., TA100, TA1535, and E. coli WP2 uvrA).[17]

-

Dose Range Finding: Conduct a preliminary experiment to determine the appropriate concentration range of the test compound. The highest concentration should show some evidence of cytotoxicity to the bacteria.

-

Main Experiment: Perform the main experiment with and without the S9 mix.

-

Plate Incorporation Method: Mix the test compound, bacteria, and (if applicable) S9 mix with molten top agar and pour it onto a minimal glucose agar plate.

-